N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-11-16(2)21(17(3)12-15)32(30,31)27-10-6-8-19(27)14-25-22(28)23(29)26-20-9-5-4-7-18(20)13-24/h4-5,7,9,11-12,19H,6,8,10,14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBHSUQASLVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a mesitylsulfonyl-substituted pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exhibit significant antitumor properties. For example, derivatives of related compounds have been synthesized and evaluated for their inhibitory effects on cancer cell lines. These studies often focus on the compound's ability to interfere with specific molecular targets involved in tumor growth and proliferation .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. Its unique structure allows it to modulate the activity of these targets, leading to various biological effects. Understanding these interactions is crucial for developing targeted therapies for diseases such as cancer and other hyperproliferative disorders .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various organic reactions, making it valuable for chemists seeking to create new compounds with specific properties .
Reagent in Organic Reactions
This compound can also act as a reagent in organic synthesis, facilitating reactions that lead to the formation of various heterocycles and other complex structures. The ability to modify its structure further enhances its utility in synthetic chemistry .
Potential Therapeutic Uses
Inhibition of Specific Pathways
Research has suggested that this compound may inhibit specific biological pathways relevant to disease mechanisms. For instance, studies have shown that certain derivatives can act as inhibitors for enzymes involved in inflammatory processes or cancer progression, highlighting their potential as therapeutic agents .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of related compounds in preclinical models. For example, compounds derived from similar structures have shown promise in treating conditions like polycythemia vera and essential thrombocythemia by modulating pathways associated with these diseases .
Mechanism of Action
The mechanism of action of N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with related acetamide and sulfonamide derivatives, focusing on key differences in substituents, physicochemical properties, and inferred bioactivity.
Structural Comparison
Table 1: Structural Features of Selected Compounds
Key Observations :
- Backbone Variation: The target compound employs an ethanediamide linker, enabling dual amide bonds, whereas the compared compound in uses a single acetamide group.
- Sulfonyl vs.
- Aromatic Substituents: The 2-cyanophenyl group (electron-withdrawing nitrile) contrasts with the 4-methylpyridin-2-yl group (electron-donating methyl), which could influence π-π stacking or dipole interactions in biological targets.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison Based on Structural Features
Notes:
- The mesitylsulfonyl group in the target compound likely improves metabolic stability compared to sulfanyl-containing analogs, as sulfonamides are less prone to oxidative degradation .
- The cyanophenyl group may enhance binding to hydrophobic pockets in enzymes, whereas the pyridinyl and pyrimidinyl groups in ’s compound could facilitate hydrogen bonding with polar residues.
Inferred Bioactivity
Biological Activity
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyanophenyl group and a pyrrolidine moiety substituted with a trimethylbenzenesulfonyl group. The molecular formula can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: 353.46 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Pyrrolidine Derivative: Reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyrrolidine.
- Cyanation Reaction: Introduction of the cyanophenyl group through nucleophilic substitution.
- Final Coupling Reaction: Condensation with ethanediamine to form the target compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds, indicating potential efficacy against various pathogens. For instance:
- Antibacterial Activity: Compounds derived from similar structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be significantly lower than those for traditional antibiotics, suggesting that modifications in the structure can enhance antimicrobial potency .
Anticancer Activity
Research on related compounds has demonstrated promising anticancer activity. For example:
- Cell Line Studies: Evaluations using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives exhibit significant cytotoxic effects, leading to apoptosis in cancer cells .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structural motifs may possess neuroprotective properties. Investigations into their mechanism of action indicate potential benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thiazole derivatives related to the compound . These derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating MIC values as low as 2 µg/mL against resistant strains . This suggests that structural modifications can lead to enhanced antibacterial activity.
Case Study 2: Anticancer Potential
In vitro studies highlighted the anticancer effects of structurally related sulfonamide derivatives. These studies reported significant inhibition of cell growth in various cancer cell lines, suggesting that this compound could have similar effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of pyrrolidine derivatives followed by coupling with ethanediamide precursors. Key steps include:
- Step 1 : Sulfonylation of pyrrolidine using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Amidation via coupling with 2-cyanophenyl ethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Parameters : Temperature (0–5°C for sulfonylation; room temperature for amidation), solvent purity, and inert atmosphere to prevent hydrolysis of intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl group and amide bonds .
- Mass Spectrometry (HRMS) : To verify molecular weight (±5 ppm accuracy) and detect side products .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?
- Methodological Answer :
- Case Study : Discrepancies in ¹H NMR signals for pyrrolidine methylene protons may arise from rotational isomerism. Solutions include:
- Variable-temperature NMR to observe coalescence .
- DFT calculations to predict stable conformers and compare with experimental data .
- Contradiction Handling : Cross-validate with alternative techniques (e.g., IR spectroscopy for amide C=O stretching frequencies) .
Q. How does the 2,4,6-trimethylbenzenesulfonyl group influence the compound’s reactivity and stability?
- Methodological Answer :
- Steric and Electronic Effects : The sulfonyl group acts as an electron-withdrawing moiety, stabilizing the pyrrolidine ring against nucleophilic attack. Steric hindrance from methyl groups slows hydrolysis but may reduce solubility in polar solvents .
- Experimental Validation : Compare hydrolysis rates with analogs lacking methyl substituents (e.g., benzenesulfonyl vs. 2,4,6-trimethylbenzenesulfonyl) under acidic/basic conditions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .
- MD Simulations : GROMACS or AMBER for assessing dynamic stability of ligand-target complexes over 100-ns trajectories .
- Validation : Correlate computational binding affinities with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Notes on Evidence Contradictions
- Solvent Selection : recommends dichloromethane for sulfonylation, while suggests DMF for amidation. This reflects differing polarity requirements for each step.
- Analytical Priorities : emphasizes NMR for conformational analysis, whereas prioritizes HPLC for purity. Both are complementary but context-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
